(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid
Description
This compound is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino moiety and a pyrrolidin-1-yl substituent at the terminal ketone position. The Fmoc group is widely used in peptide synthesis for its stability under basic conditions and ease of removal under mild acidic conditions . The pyrrolidin-1-yl group introduces a heterocyclic amine, which may influence solubility, bioactivity, and interactions with biological targets. The compound’s pentanoic acid backbone provides a carboxylic acid functionality, making it suitable for conjugation or further derivatization in drug discovery and chemical biology applications .
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-pyrrolidin-1-ylpentanoic acid |
InChI |
InChI=1S/C24H26N2O5/c27-22(26-13-5-6-14-26)12-11-21(23(28)29)25-24(30)31-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,25,30)(H,28,29)/t21-/m0/s1 |
InChI Key |
BYHOYEIBTAEMGO-NRFANRHFSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCN(C1)C(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Resin Loading and Fmoc Protection
The compound’s Fmoc-protected amino group is typically introduced using 2-chlorotrityl chloride (2-CTC) resin due to its high loading efficiency and acid-labile properties. The carboxylic acid terminus is anchored to the resin via a two-step protocol:
- Activation of the resin with Fmoc-protected amino acid (3 eq) in dichloromethane (DCM)/dimethylformamide (DMF) (4:1) with N,N-diisopropylethylamine (DIEA) (9 eq) for 2–4 hours.
- Capping unreacted sites with methanol to prevent side reactions.
Key data :
| Parameter | Value | Source |
|---|---|---|
| Resin loading | 1.4 mmol/g | |
| Coupling time | 2–4 hours | |
| Yield after capping | >95% |
Sequential Amino Acid Coupling
The pentanoic acid backbone is assembled using Fmoc-Orn(Boc)-OH (Fmoc-δ-Boc-ornithine) as a starting material. After Boc deprotection with trifluoroacetic acid (TFA), the δ-amine is functionalized with pyrrolidin-1-yl groups via HATU-mediated coupling (3.5 eq HATU, 7 eq DIEA). The ketone at position 5 is introduced via Swern oxidation (oxalyl chloride/DMSO) of a secondary alcohol intermediate.
Optimization insight :
- Prolonged coupling times (1–12 hours) improve yields for sterically hindered residues.
- HOAt additives reduce racemization during activation.
Solution-Phase Synthesis Strategies
Pyrrolidine Ring Formation
The pyrrolidin-1-yl group is synthesized via copper-catalyzed tandem amination/alkylation (Table 1). A primary amine-tethered alkyne undergoes cyclization with trimethylsilyl cyanide (TMSCN) and alkyl halides (e.g., chloroacetonitrile) to form α-cyano pyrrolidines, which are hydrolyzed to ketones.
Table 1: Reaction Conditions for Pyrrolidine Synthesis
| Substrate | Catalyst | Reagents | Temp (°C) | Yield | Source |
|---|---|---|---|---|---|
| Alkyne-tethered amine | CuBr (5%) | TMSCN, CH₃CN | 90 | 85% | |
| Secondary amine | AgOAc (2 eq) | DCM, rt | 25 | 72% |
Ketone Installation via Weinreb Amides
The 5-oxo group is introduced by reducing Fmoc-protected Weinreb amides with LiAlH₄ at −78°C. For example:
- Convert Fmoc-Orn(Boc)-OH to its Weinreb amide using HATU/DIEA .
- Reduce with LiAlH₄ to yield the aldehyde, followed by oxidation to the ketone via PCC (pyridinium chlorochromate).
Critical note :
Fragment Coupling and Late-Stage Functionalization
Carbodiimide-Mediated Amide Bond Formation
The pentanoic acid and pyrrolidine fragments are coupled using HCTU (6-Cl-HOBt) or DIC (N,N'-diisopropylcarbodiimide). For the target compound:
- Activate 5-oxo-pentanoic acid with HCTU (1.1 eq) and collidine (20% in DMF).
- Couple with pyrrolidin-1-amine for 15 minutes to 12 hours.
Yield data :
| Coupling agent | Time (h) | Yield | Purity | Source |
|---|---|---|---|---|
| HCTU | 1 | 92% | 95% | |
| HATU | 0.5 | 89% | 93% |
Stereochemical Control
The (2S) configuration is preserved using chiral auxiliaries or asymmetric hydrogenation . For example:
- Evans oxazolidinones direct alkylation of the α-position.
- Rhodium-catalyzed hydrogenation of enamines achieves >99% enantiomeric excess (ee).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patents highlight flow chemistry for scaling the Swern oxidation step. Key parameters:
Purification and Analysis
Final purification uses preparative HPLC (C18 column, 0.1% TFA/ACN gradient). LC-MS confirms mass (expected m/z: 483.5 [M+H]⁺).
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Each Approach
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| SPPS | High purity, automated | Resin cost, limited to <50 residues | Lab-scale |
| Solution-phase | Scalable, flexible | Multiple purification steps | Pilot-to-industrial |
| Fragment coupling | Modular, avoids complex intermediates | Low atom economy | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled release of the active amine. This property is particularly useful in peptide synthesis, where the compound acts as a protecting group that can be removed without affecting other functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural analogues differ primarily in substituents at the terminal ketone and amino-protecting groups. Key comparisons include:
Key Structural Differences and Implications
- Pyrrolidin-1-yl vs. Tritylamino: The pyrrolidine group in the target compound is less sterically demanding than the trityl group in the analogue from , which may improve membrane permeability .
- Fmoc vs. Benzyloxycarbonyl (Cbz) : Unlike Cbz-protected analogues (e.g., ), the Fmoc group offers better compatibility with solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection .
Bioactivity and Proteomic Interaction Profiles
highlights the CANDO platform’s use of proteomic interaction signatures to predict compound behavior. Compounds with Fmoc protection and pyrrolidine substituents (like the target) may exhibit distinct interaction patterns compared to tert-butyl or trityl derivatives. For instance:
- Pyrrolidine-containing compounds are predicted to interact with amine-binding enzymes (e.g., dehydrogenases, kinases) due to the heterocycle’s nucleophilicity .
- Trityl-containing analogues show higher promiscuity in proteomic screens, likely due to nonspecific hydrophobic interactions .
further supports that structural similarity correlates with bioactivity clustering. The target compound’s pyrrolidine group may align it with inhibitors of pyrrolidine-binding targets (e.g., prolyl oligopeptidase) .
Biological Activity
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid, commonly referred to as Fmoc-Amino Acid, is a derivative of amino acids that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and has garnered attention for its biological activities, including its potential roles in drug development and biochemical research.
The molecular formula of the compound is , with a molecular weight of 425.47 g/mol. Its structure consists of a pyrrolidine ring, which contributes to its unique biological properties. The Fmoc group serves as a temporary protective group for the amino functionality, facilitating the synthesis of peptides through various coupling reactions.
The Fmoc group is primarily utilized to protect the amino group during peptide synthesis. Once the desired peptide chain is formed, the Fmoc group can be removed under mild basic conditions, allowing for further functionalization or modification of the peptide. This property is crucial in designing peptides with specific biological activities.
Pharmacological Applications
Research indicates that compounds similar to (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid exhibit various pharmacological activities:
- Antimicrobial Properties : Some studies have shown that Fmoc-protected amino acids can influence bacterial growth and may serve as potential antimicrobial agents.
- Neuroprotective Effects : The compound's structure suggests potential interactions with neuronal signaling pathways, making it a candidate for neuroprotective studies.
- Cancer Research : Its ability to modulate cellular pathways could be leveraged in cancer therapies, particularly in designing targeted drug delivery systems.
Case Studies
Several case studies have explored the biological activity of Fmoc-protected amino acids:
- Peptide Synthesis and Anticancer Activity : A study demonstrated that peptides synthesized using Fmoc-Amino Acids showed enhanced activity against cancer cell lines, suggesting that modifications at the amino acid level can influence therapeutic efficacy.
- Neurotransmitter Receptor Interaction : Research indicated that Fmoc derivatives can interact with neurotransmitter receptors, potentially affecting synaptic transmission and offering insights into neuropharmacology.
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of several Fmoc-protected amino acids against common pathogens, revealing promising results that warrant further investigation.
Comparative Analysis
The following table summarizes key properties and activities of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid compared to other similar compounds:
| Compound Name | Molecular Weight | Biological Activity | Applications |
|---|---|---|---|
| (2S)-Fmoc-Pyrrolidine | 425.47 g/mol | Antimicrobial, Neuroprotective | Drug Development |
| (S)-Fmoc-Asp(OAll)-OH | 421.45 g/mol | Anticancer | Peptide Synthesis |
| Fmoc-Gly-OH | 297.34 g/mol | Neurotransmitter Modulation | Neuroscience Research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
